molecular formula C10H9S+ B14345086 3H-1-Benzothiepin-1-ium CAS No. 92540-75-5

3H-1-Benzothiepin-1-ium

Cat. No.: B14345086
CAS No.: 92540-75-5
M. Wt: 161.25 g/mol
InChI Key: JOBPMJWQFBXFGT-UHFFFAOYSA-N
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Description

3H-1-Benzothiepin-1-ium is a heterocyclic compound that contains a sulfur atom within a seven-membered ring fused to a benzene ring. This compound and its derivatives are of significant interest due to their diverse pharmacological activities, including antihistaminic, neurotropic, and psychotropic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1-Benzothiepin-1-ium can be achieved through various methods. One common approach involves the reaction of diethyl (Z)-4-diazo-2-ethoxy-pent-2-enedioate with 2H-1-benzothiete in the presence of rhodium (II) acetate as a catalyst . Another method includes the thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3H-1-Benzothiepin-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiepin derivatives .

Comparison with Similar Compounds

Properties

CAS No.

92540-75-5

Molecular Formula

C10H9S+

Molecular Weight

161.25 g/mol

IUPAC Name

3H-1-benzothiepin-1-ium

InChI

InChI=1S/C10H9S/c1-2-7-10-9(5-1)6-3-4-8-11-10/h1-3,5-8H,4H2/q+1

InChI Key

JOBPMJWQFBXFGT-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=CC=CC=C2[S+]=C1

Origin of Product

United States

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